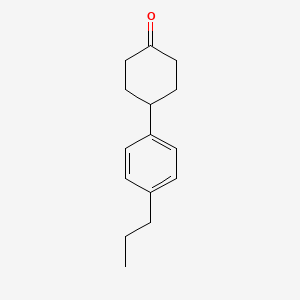

4-(4-Propylphenyl)cyclohexan-1-one

Description

Significance of the Cyclohexanone (B45756) Core in Contemporary Organic Synthesis

The cyclohexanone core is a cornerstone of modern organic synthesis, valued for its versatility as a synthetic intermediate. google.com Its six-membered ring structure is prevalent in a vast array of natural products and biologically active molecules. The reactivity of the ketone functional group allows for a multitude of chemical transformations, making it a powerful tool for constructing complex molecular architectures.

The carbonyl group of cyclohexanone can undergo a wide range of reactions, including nucleophilic additions, alpha-functionalization, and rearrangements. This reactivity has been harnessed in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. For example, the synthesis of substituted anilines and indoles has been achieved from cyclohexanones using a palladium-catalyzed system.

Overview of Substituted Cyclohexanones in Academic Inquiry and Industrial Applications

Substituted cyclohexanones are a broad class of compounds with significant academic and industrial importance. The nature and position of the substituents on the cyclohexanone ring dictate the molecule's physical and chemical properties, as well as its biological activity.

In academia, the synthesis of novel substituted cyclohexanones is a continuous area of research, with a focus on developing stereoselective methods to control the three-dimensional arrangement of atoms. These efforts are crucial for creating compounds with specific biological targets.

Industrially, substituted cyclohexanones are key intermediates in the production of various materials. For instance, 4-substituted cyclohexanones are important precursors in the synthesis of liquid crystals and pesticides. google.com A patent describes a general method for the synthesis of 4-substituted cyclohexanones, highlighting their industrial relevance. google.com Furthermore, compounds with similar structural motifs, such as 4-(4-propylcyclohexyl)cyclohexanone, have been synthesized, indicating the accessibility of such substituted systems. chemicalbook.com The synthesis of cyclohexanone-based chalcones has also been explored for their potential as fuel additives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-7,14H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAHGGHBPPSGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560994 | |

| Record name | 4-(4-Propylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91174-92-4 | |

| Record name | 4-(4-Propylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 4 Propylphenyl Cyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 4-(4-propylphenyl)cyclohexan-1-one, the spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons on the cyclohexanone (B45756) ring, and the protons of the propyl group.

The aromatic protons on the 4-propylphenyl group are expected to appear as two doublets in the downfield region (typically δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexanone ring would present more complex signals. The protons adjacent to the carbonyl group (at the C2 and C6 positions) are the most deshielded of the aliphatic protons and would likely appear as a multiplet. The protons at the C3, C4, and C5 positions would also produce multiplets in the upfield region. The single proton at C4, bonded to the phenyl ring, would be a key signal, likely a multiplet due to coupling with its four neighboring protons on the cyclohexanone ring.

The n-propyl group would show three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the benzene ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-2', H-6') | ~7.20 | d |

| Aromatic (H-3', H-5') | ~7.10 | d |

| Cyclohexanone (H-2, H-6) | ~2.3-2.5 | m |

| Cyclohexanone (H-3, H-5) | ~1.8-2.1 | m |

| Cyclohexanone (H-4) | ~2.8-3.1 | m |

| Propyl (CH₂) | ~2.55 | t |

| Propyl (CH₂) | ~1.60 | sextet |

| Propyl (CH₃) | ~0.90 | t |

Note: Predicted values are based on data from analogous compounds. d=doublet, t=triplet, m=multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the most downfield signal would be the carbonyl carbon (C=O) of the cyclohexanone ring, typically appearing around δ 210 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the propyl group and the carbon attached to the cyclohexanone ring showing distinct shifts. The aliphatic carbons of the cyclohexanone ring and the propyl group would appear in the upfield region (δ 20-50 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~211 |

| Cyclohexanone (C2, C6) | ~41 |

| Cyclohexanone (C3, C5) | ~34 |

| Cyclohexanone (C4) | ~44 |

| Aromatic (C1') | ~143 |

| Aromatic (C2', C6') | ~129 |

| Aromatic (C3', C5') | ~127 |

| Aromatic (C4') | ~140 |

| Propyl (CH₂) | ~38 |

| Propyl (CH₂) | ~24 |

| Propyl (CH₃) | ~14 |

Note: Predicted values are based on data from analogous compounds like 4-phenylcyclohexanone (B41837) and cyclohexanone. chemicalbook.comnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. hmdb.cachemicalbook.com For this compound, COSY would be used to trace the connectivity of the protons within the cyclohexanone ring and the propyl group. For example, it would show a cross-peak between the H-4 proton and the protons at H-3 and H-5, confirming their adjacency. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This technique would be invaluable for definitively assigning which proton signal corresponds to which carbon in both the cyclohexanone ring and the propyl side chain. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (molecular weight: 216.32 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z = 216.

The fragmentation pattern would provide structural information. Key fragmentation pathways would likely involve:

Loss of the propyl group (C₃H₇), leading to a fragment at m/z = 173.

Cleavage of the cyclohexanone ring. Alpha-cleavage next to the carbonyl group is a common fragmentation for ketones.

The McLafferty rearrangement, if sterically possible.

Fragmentation of the propylcyclohexyl moiety, similar to that observed for 4-propylcyclohexene, which shows significant fragments from the loss of alkyl chains.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 216 | [M]⁺, Molecular ion |

| 187 | [M - C₂H₅]⁺ |

| 173 | [M - C₃H₇]⁺ |

| 117 | [C₉H₉]⁺ (propylphenyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: The fragmentation pattern is a prediction based on the structure and known fragmentation of similar molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ketone, expected around 1715 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The IR spectrum for the closely related 4-phenylcyclohexanone shows a strong carbonyl peak at 1716 cm⁻¹. chemicalbook.com The spectrum for cyclohexanone shows this peak at 1717 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, which would help confirm the presence of the 4-propylphenyl group. The C=O stretch is typically weaker in Raman than in IR.

Predicted Key Vibrational Frequencies (IR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (Cyclohexyl & Propyl) |

| ~1715 | C=O stretch | Ketone |

| ~1605, ~1515 | C=C stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on:

Bond lengths and angles.

The conformation of the cyclohexanone ring (e.g., chair, boat).

The orientation of the 4-propylphenyl substituent relative to the cyclohexanone ring (axial vs. equatorial).

Intermolecular interactions in the solid state, such as packing forces and potential weak hydrogen bonds.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Analysis of related structures suggests that the bulky 4-propylphenyl group would likely occupy the equatorial position on the chair-conformed cyclohexanone ring to minimize steric hindrance.

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the molecular conformation and intermolecular interactions of this compound in the solid state is contingent upon the availability of its crystal structure, which is currently not published. However, based on fundamental principles of stereochemistry and intermolecular forces, a predictive discussion can be initiated.

The molecular conformation of this compound would be determined by the interplay of several factors, including the chair conformation of the cyclohexane (B81311) ring, the orientation of the equatorial or axial 4-propylphenyl group, and the rotational freedom around the C-C bond connecting the two rings. The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and torsional strain. The bulky 4-propylphenyl substituent would strongly prefer an equatorial position to avoid sterically unfavorable 1,3-diaxial interactions.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For this compound, several types of non-covalent interactions could be anticipated:

Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, the carbonyl oxygen of the cyclohexanone ring can act as a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules or in a hydrated crystal form, C-H···O hydrogen bonds could be formed.

A comprehensive understanding of these conformational and interactional details awaits experimental elucidation via single-crystal X-ray diffraction and potentially computational modeling studies.

Computational and Theoretical Investigations of 4 4 Propylphenyl Cyclohexan 1 One

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4-(4-propylphenyl)cyclohexan-1-one. DFT is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. mpg.de

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the electron-rich propylphenyl ring, while the LUMO is likely centered on the cyclohexanone (B45756) ring, particularly the carbonyl group. This separation of frontier orbitals suggests the potential for intramolecular charge transfer.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov These calculations can quantify the delocalization of electron density and the strength of various chemical bonds.

A hypothetical table of electronic properties for this compound, as would be derived from DFT calculations, is presented below.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Total Energy | -850.123 Hartrees |

Note: These values are illustrative and would be determined through specific DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Substituted Cyclohexanones

The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. youtube.com For a substituted cyclohexanone like this compound, the bulky 4-propylphenyl substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the large substituent in the equatorial position is generally more stable. utdallas.edu

Molecular mechanics calculations can be used to estimate the energy difference between the axial and equatorial conformers. This energy difference, often referred to as the A-value, provides a quantitative measure of the conformational preference. For the 4-propylphenyl group, a significant preference for the equatorial position is expected.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. chemrxiv.org By simulating the motion of the atoms at a given temperature, MD can explore the different conformations accessible to the molecule and the transitions between them. These simulations can also account for the influence of a solvent, providing a more realistic model of the molecule's behavior in solution. The results of MD simulations can be used to calculate various structural parameters, such as average bond lengths, bond angles, and dihedral angles, as well as to visualize the dynamic nature of the molecule.

Table 2: Conformational Energy Profile of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | 0.00 | >99 |

| Axial | ~4-5 | <1 |

Note: The relative energy and population are estimations based on principles of conformational analysis for substituted cyclohexanes. utdallas.edu

Theoretical Predictions of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for its identification and characterization. Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly common.

Theoretical IR spectra can be calculated using DFT methods. nih.gov By computing the vibrational frequencies of the molecule, a theoretical spectrum can be generated that shows the expected absorption bands. The most prominent peaks would correspond to the stretching vibrations of the C=O bond in the cyclohexanone ring (typically around 1715 cm⁻¹), the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and various C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Theoretical NMR chemical shifts can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in combination with DFT. nih.gov These calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. For this compound, the aromatic protons of the propylphenyl group would appear in the downfield region of the ¹H NMR spectrum (around 7.0-7.3 ppm), while the aliphatic protons of the cyclohexanone and propyl groups would be found in the upfield region (around 0.9-3.0 ppm). In the ¹³C NMR spectrum, the carbonyl carbon would have a characteristic chemical shift in the range of 200-215 ppm. chemaxon.comchemicalbook.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| IR | Aliphatic C-H Stretch | ~2870-2960 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | ~210 ppm |

| ¹³C NMR | Aromatic Carbons | ~125-145 ppm |

| ¹H NMR | Aromatic Protons | ~7.1-7.2 ppm |

| ¹H NMR | Cyclohexyl Protons | ~1.8-2.6 ppm |

| ¹H NMR | Propyl Protons | ~0.9, ~1.6, ~2.5 ppm |

Note: These are characteristic ranges and would be refined by specific calculations.

Structure-Property Relationship Modeling in Aromatic Cyclohexanone Systems

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. umich.edunih.gov For aromatic cyclohexanone systems like this compound, these models can be used to predict a wide range of properties, from boiling point and solubility to more complex biological activities. acs.orgresearchgate.net

To build a QSAR/QSPR model, a set of molecular descriptors is first calculated for a series of related compounds. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., HOMO/LUMO energies, partial charges). For this compound, descriptors would capture the features of both the cyclohexanone ring and the substituted phenyl group.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. These models can then be used to predict the properties of new, untested compounds. For instance, a QSAR model could be developed to predict the binding affinity of a series of 4-arylcyclohexanones to a particular biological target. nih.govnih.gov

Table 4: Example Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Relevance |

| Constitutional | Molecular Weight | Basic physical properties |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area | Interactions and solubility |

| Electronic | LogP | Lipophilicity and membrane permeability |

| Electronic | HOMO/LUMO Energies | Reactivity and electronic transitions |

Applications of 4 4 Propylphenyl Cyclohexan 1 One in Advanced Materials Science

Integration into Liquid Crystalline Architectures

The molecular shape of 4-(4-propylphenyl)cyclohexan-1-one is inherently conducive to forming liquid crystal (LC) phases. Phenylcyclohexane-based compounds are well-established components in liquid crystal mixtures, prized for their ability to impart low viscosity and enable fast switching times in display applications. researchgate.net The presence of the propyl group provides the necessary flexibility, while the phenylcyclohexanone core contributes to the shape anisotropy required for mesophase formation. researchgate.net Research into similar structures, such as trans-4-(4-propylcyclohexyl)phenyl derivatives, confirms the utility of this molecular framework in creating materials for applications like liquid crystal displays (LCDs). ontosight.ai

The creation of liquid crystalline materials from cyclohexanone (B45756) derivatives is guided by established structure-property relationships. soton.ac.uk For a molecule to exhibit mesogenic behavior (the ability to form liquid crystal phases), it must typically possess an anisotropic shape, such as being rod-like or disk-like. tcichemicals.com The design of cyclohexanone-based mesogens focuses on manipulating their molecular structure to enhance this anisotropy and control intermolecular interactions.

Key design principles include:

Core Structure: A rigid core is essential for maintaining orientational order in the fluid state. The combination of a benzene (B151609) ring and a cyclohexane (B81311) ring, as seen in the 4-phenylcyclohexanone (B41837) unit, provides this necessary rigidity. Saturated rings like cyclohexane are excellent units for creating mesogenic behavior when appropriately positioned with other moieties. researchgate.net

Terminal Groups: Flexible terminal chains, such as the n-propyl group, are crucial. They lower the melting point of the compound without disrupting the liquid crystalline order, thereby broadening the temperature range over which the mesophase is stable.

Lateral Substituents: The introduction of substituents onto the molecular core can significantly alter mesogenic properties. For instance, adding lateral groups can broaden the molecule, which tends to decrease the clearing temperature (the temperature at which the material becomes an isotropic liquid). nih.gov Conversely, the strategic placement of highly polar groups like fluorine atoms can be used to tune key performance parameters. Axially fluorinated cyclohexane derivatives, for example, are a promising class of liquid crystals with negative dielectric anisotropy. researchgate.netbeilstein-journals.org

Symmetry: Molecular symmetry plays a critical role. Studies on cyclohexanone-derived bis-chalcones have shown that unsymmetrical molecules may exhibit different, and sometimes less stable, mesophases compared to their symmetrical counterparts. researchgate.net

| Structural Feature | Design Principle/Effect on Mesogenic Properties |

| Phenylcyclohexane Core | Provides a rigid, shape-anisotropic foundation necessary for liquid crystal phase formation. researchgate.netresearchgate.net |

| Terminal Alkyl Chains (e.g., Propyl) | Adds flexibility, lowers melting points, and helps to broaden the mesophase temperature range. researchgate.net |

| Polar Groups (e.g., Carbonyl, Fluorine) | Influences the molecular dipole moment, which is critical for controlling dielectric anisotropy and the material's response to electric fields. researchgate.netmdpi.com |

| Molecular Symmetry | Affects crystal packing and can alter mesophase stability and transition temperatures. researchgate.net |

The liquid crystalline behavior of a compound is defined by its mesophases and the temperatures at which transitions between these phases occur. The characterization of these properties is typically performed using a combination of polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net

Polarizing Optical Microscopy (POM): This technique is used to visually identify the type of liquid crystal phase. As a sample is heated and cooled, different phases will exhibit characteristic optical textures when viewed between crossed polarizers. For example, a nematic phase might show a "Schlieren" texture, while smectic phases form layered structures with different visual patterns. researchgate.net

Differential Scanning calorimetry (DSC): DSC is used to measure the temperatures and enthalpy changes associated with phase transitions. researchgate.net When a material transitions from a crystalline solid to a liquid crystal phase (melting) or from a liquid crystal to an isotropic liquid (clearing), it absorbs heat, which is detected as a peak on a DSC thermogram. Transitions that occur upon both heating and cooling are termed enantiotropic, while those that are only observed upon cooling from the isotropic liquid state are called monotropic. researchgate.net

The thermodynamic properties of phase transitions in cyclohexane derivatives are linked to changes in the dynamic behavior of the molecules, such as ring inversion and the rotation of molecules within the crystal lattice. tandfonline.com

Below is a table of representative thermal data for a cyclohexanone-derived bis-chalcone, illustrating the characterization of its mesophase.

| Compound | Transition | Temperature (°C) |

| (2E,6E)-2-(4-n-dodecyloxybenzylidene)-6-((benzo[d] ontosight.aiCurrent time information in Bangalore, IN.dioxol-6-yl)methylene)cyclohexanone | Melting (Crystal to Nematic) | 88 |

| Clearing (Nematic to Isotropic) | 92 | |

| Data derived from a study on unsymmetrical cyclohexanone-derived bis-chalcones, which exhibit nematic phases. researchgate.net |

The performance of a liquid crystal in a device is determined by a set of physical parameters, which are directly influenced by the molecule's architecture. soton.ac.uk For materials based on the this compound framework, key parameters would include viscosity, dielectric anisotropy, and birefringence.

Viscosity: Phenylcyclohexane and bicyclohexane derivatives are widely used in commercial liquid crystal mixtures specifically because they possess low viscosity, which leads to faster switching speeds in displays. researchgate.net

Dielectric Anisotropy (Δε): This parameter describes the difference in the material's dielectric permittivity parallel and perpendicular to the molecular long axis. It determines how the molecules will align in an electric field. The magnitude and direction of the molecular dipole moment, heavily influenced by polar groups like the carbonyl (C=O) group or fluorine substituents, are the primary determinants of Δε. mdpi.com Materials with a strong dipole moment perpendicular to the long axis tend to have a negative Δε, a property sought for certain display modes like vertically aligned (VA) displays. researchgate.netbeilstein-journals.org

Birefringence (Δn): Also known as optical anisotropy, this is the difference between the refractive indices for light polarized parallel and perpendicular to the molecular director. libretexts.org It is a crucial parameter for display applications, as it affects the contrast and brightness. Birefringence is largely determined by the polarizability of the molecule, with rigid, conjugated systems like benzene rings increasing its value.

| Molecular Feature | Influence on Performance Parameter |

| Phenylcyclohexane Core | Contributes to low rotational viscosity, enabling faster device switching times. researchgate.net |

| Symmetry/Unsymmetrical Arms | Can impact thermal stability (clearing point) and the temperature range of the mesophase. researchgate.net |

| Polar Substituents (e.g., -F, -CN) | Strongly influences the magnitude and sign of the dielectric anisotropy (Δε). researchgate.netbeilstein-journals.org |

| Aromatic Rings | Increases the overall polarizability of the molecule, leading to higher birefringence (Δn). researchgate.net |

Potential as Building Blocks for Polymeric Materials

The cyclohexanone moiety is a versatile functional group that serves as a valuable building block for a variety of polymeric materials. Its ketone group can undergo a range of chemical transformations, allowing it to be incorporated into polymer chains or to serve as a precursor for monomers.

One of the most direct applications is the formation of polycyclohexanones , also known as ketone resins. These synthetic polymers are produced from the polymerization of cyclohexanone and were first developed in the 1930s. mfa.org They are known for forming hard, clear, and colorless films, though they can be brittle and are often modified with plasticizers. mfa.org

Furthermore, cyclohexanone is a critical intermediate in the synthesis of high-performance polymers. A prominent example is its role in the production of Nylon 6 . The industrial process involves converting cyclohexanone into cyclohexanone oxime, which then undergoes a Beckmann rearrangement to produce caprolactam, the monomer that is polymerized to form Nylon 6. wikipedia.org This polymer is widely used in fibers and plastics.

Cyclohexanone can also be incorporated into copolymers to modify their properties. Cyclohexanone-formaldehyde resins are synthesized through the condensation of cyclohexanone and formaldehyde. researchgate.net These resins can be further functionalized and copolymerized with other monomers. Incorporating these segments into other polymers has been shown to improve properties such as adhesion, solubility, gloss, and light stability. researchgate.net

| Polymer Type | Role of Cyclohexanone Moiety | Key Properties/Applications |

| Polycyclohexanone (Ketone Resin) | Direct monomer. mfa.org | Forms hard, clear, colorless coatings; used in varnishes. mfa.org |

| Nylon 6 | Precursor to the caprolactam monomer. wikipedia.org | High-performance thermoplastic used widely in fibers and plastics. wikipedia.org |

| Cyclohexanone-Formaldehyde Copolymers | Co-monomer. researchgate.net | Used to improve adhesion, solubility, and gloss of the parent polymer. researchgate.net |

Role of 4 4 Propylphenyl Cyclohexan 1 One As an Intermediate in Organic Synthesis

Utility as a Versatile Building Block for Complex Chemical Entities

The cyclohexanone (B45756) moiety in 4-(4-Propylphenyl)cyclohexan-1-one is a hub of chemical reactivity, making it a highly versatile building block for the synthesis of more complex molecules. The carbonyl group can undergo a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of new ring systems.

Key Reactions of the Cyclohexanone Core:

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides. These reactions lead to the formation of tertiary alcohols, which can serve as precursors for further functionalization.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 4-(4-propylphenyl)cyclohexan-1-ol (B8617030) can be a key intermediate in its own right.

Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to various substituted cyclohexylidene derivatives.

Enolate Chemistry: The α-carbons to the carbonyl group can be deprotonated to form an enolate, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the 2- and 6-positions of the cyclohexanone ring.

Robinson Annulation: The cyclohexanone ring can participate in Robinson annulation reactions, a powerful method for the formation of a new six-membered ring, leading to the synthesis of bicyclic and polycyclic systems.

The 4-propylphenyl substituent also plays a crucial role in defining the utility of this building block. The propyl group can influence the physical properties of the final molecule, such as its solubility and liquid crystalline behavior. The phenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid unwanted reactions with the cyclohexanone moiety.

Participation in Multi-Step Synthetic Sequences for Diversified Structures

The true value of an intermediate lies in its ability to be seamlessly integrated into multi-step synthetic sequences to generate a diverse range of target molecules. This compound is a prime example of such an intermediate, most notably in the synthesis of liquid crystals.

Synthesis of Liquid Crystals:

A significant application of this compound is as a precursor to liquid crystalline compounds. The synthesis of these materials often involves a multi-step process where the cyclohexanone is a key intermediate. A common synthetic route involves the catalytic hydrogenation of 4-(4-propylphenyl)phenol to yield this compound. This reaction is a critical step, and various catalysts and reaction conditions have been explored to maximize the yield and selectivity for the desired ketone.

Once obtained, the this compound can be further modified. For instance, reduction of the ketone to the corresponding cyclohexanol, followed by esterification or etherification, allows for the introduction of different terminal groups, which are crucial for tuning the mesomorphic properties of the final liquid crystal molecule. The stereochemistry of the cyclohexyl ring (cis/trans isomerism) is also a critical factor influencing the liquid crystalline phase behavior, and the synthetic strategy must be designed to control this aspect.

The following table outlines a representative multi-step synthesis of a liquid crystal molecule starting from 4-(4-propylphenyl)phenol, where this compound is a key intermediate.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose of the Step |

| 1 | 4-(4-Propylphenyl)phenol | H₂, Catalyst (e.g., Pd/C) | This compound | Formation of the cyclohexanone core. |

| 2 | This compound | NaBH₄ or LiAlH₄ | 4-(4-Propylphenyl)cyclohexan-1-ol | Reduction of the carbonyl group to an alcohol. |

| 3 | 4-(4-Propylphenyl)cyclohexan-1-ol | 4-Cyanobenzoyl chloride, Pyridine | 4-(4-Propylphenyl)cyclohexyl 4-cyanobenzoate | Esterification to introduce a polar terminal group. |

This sequence highlights how this compound serves as a central scaffold upon which the final liquid crystal structure is built.

Development of Novel Synthetic Methodologies Utilizing the Cyclohexanone Core

The inherent reactivity of the cyclohexanone core in this compound also makes it an attractive substrate for the development of new synthetic methodologies. While specific research focused solely on this compound is not extensively documented, the broader class of 4-substituted cyclohexanones is often used to test and showcase the utility of new reactions.

Potential Areas of Methodological Development:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the functionalization of the cyclohexanone ring is a significant area of research. This could involve enantioselective alkylations, aldol (B89426) reactions, or Michael additions to α,β-unsaturated derivatives of this compound. The synthesis of chiral liquid crystals often relies on such asymmetric transformations.

C-H Activation: Direct functionalization of the C-H bonds of the cyclohexanone ring is a modern and atom-economical approach to synthesis. Methodologies that can selectively activate and functionalize the C-H bonds of this compound would provide new and efficient routes to complex derivatives.

Flow Chemistry: The synthesis of this compound and its subsequent transformations could be adapted to continuous flow processes. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly important for industrial applications such as the large-scale production of liquid crystals.

Photoredox Catalysis: The use of visible-light photoredox catalysis to mediate novel transformations of cyclohexanones is a rapidly growing field. This could enable new types of bond formations and functionalizations of the this compound core under mild reaction conditions.

The development of such novel synthetic methodologies using this compound or its derivatives would not only expand the toolbox of organic chemists but also provide more efficient and sustainable routes to valuable materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.